trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- InChI Code : 1S/2C~9~H~10~ClN.2ClH/c210-7-3-1-2-6(4-7)8-5-9(8)11;;/h21-4,8-9H,5,11H2;21H/t28-,9+;;/m10…/s1

Molecular Structure Analysis

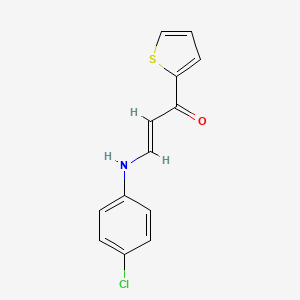

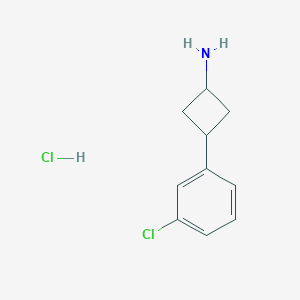

The molecular structure of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride consists of a cyclopropane ring attached to a 3-chlorophenyl group. The compound exists in a trans configuration, as indicated by the stereochemistry notation .

科学的研究の応用

Synthesis and Biological Evaluation

Trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and its analogs have been explored for their synthesis and biological effects. Notable findings include:

Peripheral Cardiovascular Action : Analog compounds like trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides show transient hypotensive effects and act as dopamine-induced vasodepression antagonists (Teller & Jarboe, 1982).

Enzyme Inhibition : Derivatives like bromophenol with cyclopropyl moiety exhibit effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in treating diseases like Alzheimer's (Boztaş et al., 2019).

Inhibitor of Monoamine Uptake : Compounds like Lu 19-005, which are structurally similar to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been studied for their potent inhibition of synaptosomal uptake of neurotransmitters such as dopamine and serotonin (Hyttel & Larsen, 1985).

Antitumor Applications : Trans-amine-amidine-Pt(II) cationic complexes, including compounds with cyclopropylamine structures, have shown promising antitumor activities, inducing cancer cell death through mechanisms like p53-mediated apoptosis (Marzano et al., 2010).

Deamination Studies : Research on the deamination of trans-2-methyl- and trans-2-phenylcyclopropylamines has provided insights into the reaction mechanisms and potential applications in synthesizing pharmaceuticals (Wiberg & Österle, 1999).

Synthesis and Chemical Properties

The synthesis and chemical properties of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and related compounds have been extensively studied:

Synthesis from α-Chloroaldehydes : Methods for synthesizing trans-2-substituted cyclopropylamines, including those structurally related to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been reported, highlighting their prevalence in pharmaceuticals and agrochemicals (West et al., 2019).

Catalyzed Cyclopropanation : Studies on catalyzed cyclopropanation methods, such as those using triphenylarsine, are relevant to the synthesis of trans-2,3-dihydro-spiro compounds, offering insights into the synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride (Ren et al., 2008).

Safety and Hazards

- Safety Information : Refer to the MSDS for detailed safety precautions.

特性

IUPAC Name |

(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCXBYZZPOUHKM-QDOHZIMISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)